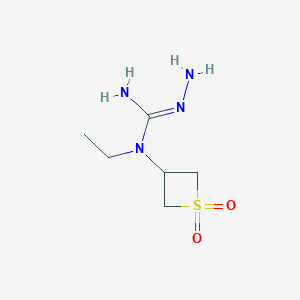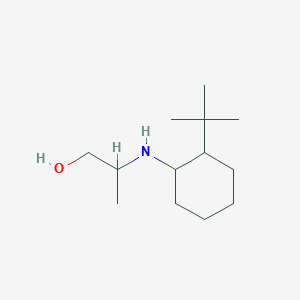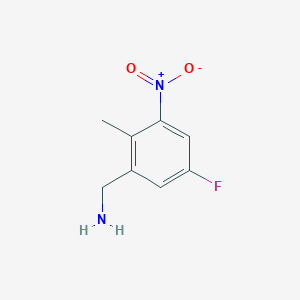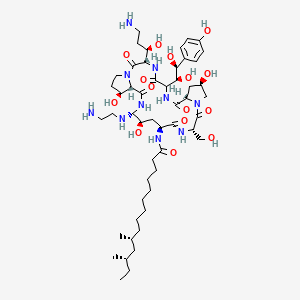
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide is a compound that has garnered interest in the field of pharmaceutical chemistry due to its unique structure and potential applications. This compound contains a thietane ring, which is a four-membered ring containing sulfur, and is known for its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide typically involves the reaction of thietanyltriazoles with phenacyl bromides. The starting thietanyltriazoles are obtained by reacting 1,2,4-triazoles with 2-chloromethylthiirane, followed by oxidation to form 1-(1-oxidotheitan-3-yl)-1,2,4-triazole and 1-(1,1-dioxidothietan-3-yl)-1,2,4-triazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Substitution: It can undergo substitution reactions, particularly at the sulfur atom in the thietane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and chlorine, and bases like triethylamine. The reactions often occur in solvents such as benzene or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state compounds, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its unique structure.
Industry: Its stability and reactivity make it useful in various industrial applications, including the synthesis of specialty chemicals.
作用机制
The mechanism by which N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in the body, potentially involving neurotransmitter systems in the case of its antidepressant activity .
相似化合物的比较
Similar Compounds
1-(1,1-Dioxidothietan-3-yl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide: This compound has shown promising antidepressant activity.
3-Bromothietane 1,1-dioxide: Another thietane-containing compound used in various chemical reactions.
Uniqueness
N-(1,1-Dioxidothietan-3-yl)-N-ethylhydrazinecarboximidamide stands out due to its specific combination of a thietane ring and hydrazinecarboximidamide group, which imparts unique chemical properties and potential biological activities.
属性
分子式 |
C6H14N4O2S |
|---|---|
分子量 |
206.27 g/mol |
IUPAC 名称 |
2-amino-1-(1,1-dioxothietan-3-yl)-1-ethylguanidine |
InChI |
InChI=1S/C6H14N4O2S/c1-2-10(6(7)9-8)5-3-13(11,12)4-5/h5H,2-4,8H2,1H3,(H2,7,9) |
InChI 键 |
LJXXSBDOAIZUFN-UHFFFAOYSA-N |
手性 SMILES |
CCN(C1CS(=O)(=O)C1)/C(=N/N)/N |
规范 SMILES |
CCN(C1CS(=O)(=O)C1)C(=NN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13015754.png)

![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13015771.png)




![6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)

